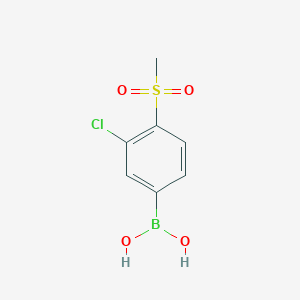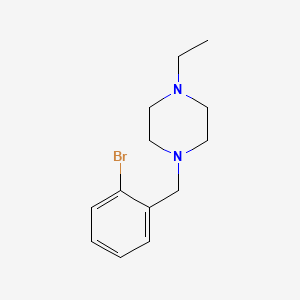
(3-Chloro-4-methanesulfonylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chloro-4-methanesulfonylphenyl)boronic acid” is a chemical compound with the CAS Number: 2239305-86-1 . It has a molecular weight of 234.47 and its linear formula is C7H8BClO4S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H8BClO4S . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, boronic acids are known to be involved in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura coupling reaction .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Boronic Acid Catalysis
Boronic acids, including derivatives like (3-Chloro-4-methanesulfonylphenyl)boronic acid, have garnered attention for their utility beyond transition metal-catalyzed transformations. Their ability to form reversible covalent bonds with hydroxy groups has been exploited in various organic reactions, leveraging both electrophilic and nucleophilic modes of activation. This catalytic versatility enables the direct transformation of hydroxy functional groups into valuable products under mild conditions, showcasing high atom economy by avoiding stoichiometric activation into wasteful halides or sulfonates (D. Hall, 2019).
Microbial Metabolism of Methanesulfonic Acid
Research on methanesulfonic acid, a related compound to the methanesulfonyl group in this compound, reveals its role in the biogeochemical cycling of sulfur. Methanesulfonic acid serves as a sulfur source for diverse aerobic bacteria, indicating potential environmental and biotechnological applications. This highlights the broader implications of studying compounds with methanesulfonyl functional groups, potentially contributing to our understanding of microbial interactions with sulfur-containing organic compounds (D. Kelly & J. Murrell, 1999).
Catalysis in Organic Synthesis
The diverse applications of boronic acids in catalysis extend to the synthesis of complex organic molecules. For example, boronic acids catalyze highly enantioselective aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes. This illustrates the potential of this compound in facilitating asymmetric synthesis, contributing to the development of novel pharmaceuticals and materials (T. Hashimoto et al., 2015).
Metal-Free C-H Borylation
A significant advancement in the field of organoboron chemistry is the development of metal-free C-H borylation methods, where boronic acids are employed to directly functionalize C-H bonds. This approach, distinct from traditional metal-catalyzed protocols, opens new avenues for the selective modification of alkanes into organoboron compounds under mild conditions, potentially including derivatives of this compound (Chao Shu et al., 2020).
Environmental and Industrial Applications
Methanesulfonic acid, related to the methanesulfonyl moiety in this compound, serves as an eco-friendly catalyst in various chemical processes, such as the production of linear alkylbenzenes. This underscores the potential environmental benefits of researching and utilizing compounds with methanesulfonyl groups, offering sustainable alternatives to traditional chemical processes (B. Luong et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Boronic acids, including “(3-Chloro-4-methanesulfonylphenyl)boronic acid”, have a wide range of applications in various fields. They are used in the synthesis of pharmaceuticals, agrochemicals, and functional materials . They also play a crucial role in carbohydrate chemistry and glycobiology . Future research may focus on expanding these applications and exploring new ones.
Eigenschaften
IUPAC Name |
(3-chloro-4-methylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDTLJOWCYVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2698223.png)


![N-[(2-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2698234.png)


![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate](/img/structure/B2698237.png)
![2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2698238.png)